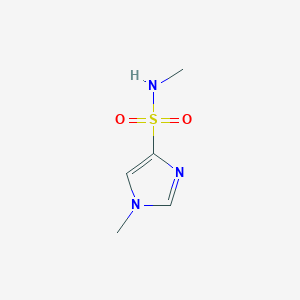

N,1-dimethyl-1H-Imidazole-4-sulfonamide

Description

Significance of Sulfonamide and Imidazole (B134444) Moieties in Drug Discovery

The sulfonamide and imidazole moieties are each considered "privileged structures" in medicinal chemistry, a term given to molecular frameworks that are able to bind to multiple biological targets, thus appearing frequently in successful drugs.

The sulfonamide group (-SO₂NH₂) is a cornerstone of modern pharmaceuticals. researchgate.net Its journey began with the discovery of Prontosil in the 1930s, the first broadly effective antibacterial agent, which paved the way for the antibiotic revolution. uni.lu Sulfonamides, or "sulfa drugs," function as antimicrobial agents by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for the synthesis of folic acid in bacteria. researchgate.netnih.gov Beyond their renowned antibacterial effects against both Gram-positive and Gram-negative bacteria, sulfonamides exhibit an extensive range of biological activities, including antiviral, anticancer, anti-inflammatory, diuretic, and hypoglycemic properties. researchgate.netnih.gov This versatility has led to their incorporation into a vast number of therapeutic agents targeting a wide array of diseases. uni.lu

The imidazole ring , a five-membered aromatic heterocycle containing two nitrogen atoms, is another fundamental component in the design of bioactive molecules. nih.govnih.gov It is a key structural element in the amino acid histidine, playing a critical role in enzyme catalysis and biological buffering systems. researchgate.netchemscene.com The unique electronic characteristics and hydrogen-bonding capacity of the imidazole nucleus enable it to interact effectively with a wide range of biological targets. nih.gov Consequently, imidazole derivatives have been developed for a multitude of therapeutic applications, including as antifungal, anticancer, antiviral, and anti-inflammatory agents. nih.govchemscene.com

Overview of Heterocyclic Sulfonamides as Promising Scaffolds for Biological Activity

The strategic combination of a heterocyclic ring system, such as imidazole, with a sulfonamide functional group gives rise to the class of heterocyclic sulfonamides. These compounds have garnered significant attention as promising scaffolds for discovering new biologically active agents. nih.gov This molecular hybridization aims to synergize the pharmacological properties of both moieties, often resulting in compounds with enhanced potency and novel mechanisms of action. nih.govnih.gov

Research has shown that heterocyclic sulfonamides are potent inhibitors of various enzymes, most notably carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. sigmaaldrich.com Studies have specifically highlighted that five-membered heterocyclic sulfonamides, a category that includes imidazole-based sulfonamides, are often more effective as inhibitors compared to their six-membered ring counterparts. sigmaaldrich.com The development of these compounds spans a wide spectrum of therapeutic areas, including antiglaucoma, antiepileptic, antitumor, and anti-infective applications. sigmaaldrich.com

Historical and Current Research Trajectories Involving N,1-Dimethyl-1H-Imidazole-4-sulfonamide and its Analogues

This compound, with its distinct combination of a methylated imidazole core and a sulfonamide group, serves as a valuable building block and a lead compound in various research and development efforts.

Chemical Profile of this compound

| Property | Value |

|---|---|

| CAS Number | 410545-45-8 |

| Molecular Formula | C₅H₉N₃O₂S |

| Molecular Weight | 175.21 g/mol |

| IUPAC Name | This compound |

| Physical Form | Powder |

Early research into compounds of this class often focused on their synthesis. The preparation of this compound can be achieved through methods such as the reaction of 1-methyl-1H-imidazole-4-sulfonyl chloride with an appropriate amine.

Current research trajectories have expanded to explore its utility in creating more complex and highly functionalized molecules. One notable area is in the development of novel antiviral agents. A patent for HIV-integrase inhibitors describes the use of this compound as a key intermediate in the synthesis of complex molecules designed to block viral replication. This highlights the compound's role as a critical scaffold for constructing drugs with specific and potent antiviral activity.

Furthermore, research into spiro compounds , which are of interest in medicinal chemistry due to their rigid three-dimensional structures, has utilized this imidazole sulfonamide. For example, it has been incorporated into the structure of N-(spiro[3.3]heptan-2-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide analogues. researchgate.net These rigid scaffolds are used to explore receptor binding sites and develop structure-activity relationships (SAR) for new therapeutic agents.

The biological potential of this scaffold is also suggested by studies on closely related analogues. Some derivatives have been investigated for their potential as dopamine (B1211576) receptor agonists , which could have implications for neurological disorders. While direct studies on this compound as a dopamine agonist are not prominent, the investigation of other imidazole-based agonists like Sumanirole provides a rationale for exploring this activity within this chemical class. sigmaaldrich.com Another analogue, 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide , is utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical products, with research exploring its potential antimicrobial and anticancer properties.

Table of Mentioned Compounds

| Compound Name | Chemical Class / Role |

|---|---|

| This compound | Imidazole Sulfonamide |

| Prontosil | Sulfonamide Drug (Antibacterial) |

| Sumanirole | Imidazole-based Dopamine Agonist |

| 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | Imidazole Sulfonamide (Intermediate) |

| N-(spiro[3.3]heptan-2-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide | Spiro Compound Analogue |

| 1-methyl-1H-imidazole-4-sulfonyl chloride | Chemical Reagent |

Diverse Synthetic Routes to this compound

The construction of this compound can be approached through a series of strategic steps involving the formation of the substituted imidazole ring followed by the introduction and functionalization of the sulfonamide moiety.

Imidazole Ring Formation Strategies

The synthesis of the 1-methyl-1H-imidazole core, the foundational structure of the target molecule, can be achieved through various established methods. One common industrial method is the acid-catalyzed methylation of imidazole with methanol (B129727). wikipedia.org Another prominent method is the Debus-Radziszewski imidazole synthesis, a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgslideshare.netscribd.com For the synthesis of a 1,4-disubstituted imidazole, a modification of this reaction using a primary amine in place of one equivalent of ammonia can afford the N-substituted product. wikipedia.orgrsc.org

A regioselective synthesis of 1,4-disubstituted imidazoles has also been developed, which involves a double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene, followed by the addition of an amine nucleophile leading to a transamination/cyclization cascade. rsc.org While not explicitly detailed for the 4-sulfonyl functional group, these methods provide a framework for obtaining the 1-methylimidazole scaffold, which can then be functionalized at the 4-position.

Sulfonamide Moiety Introduction and Functionalization

The introduction of the sulfonamide group at the 4-position of the 1-methylimidazole ring is a critical step. This is typically achieved through a two-step process starting with the sulfonation of the pre-formed 1-methylimidazole ring to generate a sulfonyl chloride intermediate. The reaction of 1-methylimidazole with chlorosulfonic acid can lead to the formation of 1-methyl-1H-imidazole-4-sulfonyl chloride. unideb.hu This intermediate is a key precursor for the introduction of the sulfonamide functionality.

The subsequent reaction of 1-methyl-1H-imidazole-4-sulfonyl chloride with a secondary amine, in this case, dimethylamine, yields the desired this compound. This reaction is a standard method for the formation of sulfonamides and is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govcbijournal.com

A general representation of this two-step process is outlined below:

Sulfonylation: 1-Methylimidazole is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to yield 1-methyl-1H-imidazole-4-sulfonyl chloride.

Amination: The resulting sulfonyl chloride is then treated with dimethylamine in the presence of a suitable base to afford this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the sulfonamide formation step is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield and purity of this compound include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

For the reaction between a sulfonyl chloride and an amine, various bases such as pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA) are commonly employed. nih.govcbijournal.com The choice of solvent can also significantly impact the reaction outcome, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (B52724) often being preferred. nih.gov

The temperature of the reaction is another critical factor. While many sulfonamide syntheses proceed efficiently at room temperature, cooling the reaction mixture, for instance to 0 °C, can sometimes improve selectivity and minimize side reactions. nih.govcbijournal.com Conversely, in some cases, elevated temperatures may be required to drive the reaction to completion.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Aprotic solvents that are generally unreactive towards the reactants and facilitate good solubility. |

| Base | Pyridine, Triethylamine (TEA), DIPEA | To neutralize the HCl generated during the reaction, driving the equilibrium towards the product. |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize the formation of byproducts. |

| Stoichiometry | Slight excess of the amine | To ensure complete conversion of the sulfonyl chloride. |

This table presents generally optimized conditions for sulfonamide synthesis based on literature for similar reactions.

Synthesis of this compound Analogues and Derivatives

The structural framework of this compound allows for a variety of chemical modifications to produce a diverse library of analogues and derivatives. These modifications can be targeted at the imidazole ring or the sulfonamide moiety.

Alkylation and Acylation Strategies

Alkylation:

N-alkylation of the imidazole ring is a common strategy to introduce further diversity. While the N1 position of the target compound is already methylated, alkylation could potentially occur at the N3 position, leading to the formation of an imidazolium salt. The alkylation of imidazoles can be achieved using various alkylating agents such as alkyl halides in the presence of a base. nih.govgoogle.comgoogle.com The reaction conditions, including the choice of solvent and base, can influence the regioselectivity of the alkylation.

Alkylation can also be directed to the sulfonamide nitrogen in analogues where it is not fully substituted. For instance, a primary or secondary sulfonamide can be N-alkylated using alkyl halides. nih.govtandfonline.com Anion exchange resins have also been employed to facilitate the mono-N-alkylation of sulfonamides. tandfonline.com

Acylation:

Acylation reactions can be employed to introduce acyl groups onto the sulfonamide nitrogen of analogues that are not N,N-dimethylated. This transformation is typically achieved by reacting the sulfonamide with an acyl halide or anhydride in the presence of a base. The resulting N-acylsulfonamides are an important class of compounds with various applications.

Halogenation and Cross-Coupling Reactions

Halogenation:

The introduction of halogen atoms onto the imidazole ring of this compound or its precursors provides valuable handles for further functionalization through cross-coupling reactions. Halogenation of imidazoles can occur at the C2, C4, and C5 positions, depending on the reaction conditions and the directing effects of existing substituents. For instance, nucleophilic halogenation of imidazole N-oxides can provide a route to 2-haloimidazoles. researchgate.net

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the synthesis of complex organic molecules. Halogenated derivatives of this compound can serve as substrates in these reactions to introduce a wide variety of aryl, heteroaryl, or vinyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-imidazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of C-C bonds and has been successfully applied to unprotected haloimidazoles. acs.orgnih.govmdpi.com

Heck Reaction: The Heck reaction couples a halo-imidazole with an alkene in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction is particularly useful for the synthesis of vinyl-substituted imidazole derivatives. The use of ionic liquids as solvents has been shown to be beneficial in some Heck reactions involving imidazole-based systems. researchgate.netmdpi.com

| Reaction | Substrates | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | Halo-imidazole, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/heteroaryl-substituted imidazole |

| Heck Reaction | Halo-imidazole, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Vinyl-substituted imidazole |

This table provides a general overview of cross-coupling reactions applicable to halogenated imidazole derivatives.

An exploration of the synthetic routes and chemical behavior of this compound reveals a landscape rich with potential for chemical modification and library generation. This article delves into specific methodologies for creating diverse chemical libraries using click chemistry and examines the compound's reactivity, focusing on substitution, oxidation, and reduction pathways.

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-8(2)4-7-5/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVXVVCNLOKYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN(C=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Biochemical Mechanisms of Action of N,1 Dimethyl 1h Imidazole 4 Sulfonamide and Its Bioactive Analogues

Identification and Validation of Biological Targets

The biological targets of a compound are the specific molecules in the body, usually proteins such as enzymes or receptors, that it interacts with to produce a therapeutic or toxic effect. Identifying these targets is a critical step in drug discovery and development. For N,1-dimethyl-1H-imidazole-4-sulfonamide, its structural motifs point towards several potential biological targets that are well-established for related compounds.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthase)

The sulfonamide group is a well-known pharmacophore that targets various enzymes.

Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. nih.gov Inhibition of specific CA isoforms has therapeutic applications in treating conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

N1-substituted secondary sulfonamides have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Studies on related compounds have shown that the substitution pattern on the sulfonamide nitrogen can significantly influence the inhibitory potency and selectivity against different CA isoforms. nih.govnih.gov For instance, some sulfonamide-hydrazone derivatives have demonstrated potent inhibitory effects on hCA I and II, with Ki values in the low micromolar to nanomolar range. nih.gov Molecular docking studies of these compounds have helped to elucidate the binding interactions within the active site of the enzyme. nih.govnih.govacs.org

Dihydropteroate Synthase (DHPS): The sulfonamide moiety is also the key functional group in sulfonamide antibiotics, which act by inhibiting dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA), sulfonamides disrupt the bacterial folate synthesis pathway, leading to a bacteriostatic effect. While there is no specific data on this compound, its sulfonamide structure suggests it could potentially exhibit antibacterial activity through this mechanism.

Receptor Binding and Modulation (e.g., Histamine (B1213489) H3 Receptor, RORγ, mGlu2)

The imidazole (B134444) ring is a common feature in many biologically active molecules, particularly those that interact with various receptors.

Histamine H3 Receptor: The imidazole ring is a core component of histamine and many of its receptor ligands. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have been investigated for their potential in treating cognitive disorders and other neurological conditions. nih.gov

Several 1H-4-substituted imidazole compounds have been identified as potent and selective histamine H3 receptor ligands. nih.govnih.gov The nature of the substituent at the 4-position of the imidazole ring plays a crucial role in determining the affinity and activity at the H3 receptor. nih.gov Studies on imidazolylalkyl-sulfonamides have shown that capping the primary amine of histamine homologues with a sulfonamide group can lead to potent H3 receptor antagonists. nih.gov

RORγ (Retinoid-related Orphan Receptor gamma): There is currently no publicly available research linking this compound or closely related sulfonamides to the modulation of RORγ.

mGlu2 (Metabotropic Glutamate (B1630785) Receptor 2): Similarly, there is a lack of specific data on the interaction of this compound with the mGlu2 receptor. However, the broader class of metabotropic glutamate receptors is a target for various therapeutic areas, and ligands often contain heterocyclic scaffolds. nih.gov

Intracellular Signaling Pathway Perturbations

The interaction of a compound with its biological target can trigger a cascade of events within the cell, known as intracellular signaling pathways. These pathways regulate various cellular processes, and their perturbation can lead to therapeutic effects.

Given the potential of this compound to interact with targets like carbonic anhydrases and histamine H3 receptors, it could potentially modulate signaling pathways associated with these proteins. For example, inhibition of certain carbonic anhydrase isoforms can affect pH homeostasis and ion transport, which in turn can influence various cellular signaling cascades. nih.gov

Modulation of the histamine H3 receptor can impact neurotransmitter release, which is governed by complex signaling networks within neurons. nih.gov However, without specific experimental data for this compound, any discussion on its effects on intracellular signaling remains speculative and would be based on the known pharmacology of its potential targets. General studies on inflammation have highlighted the role of various intracellular signaling pathways like JAK/STAT, MAPK, and mTOR, which can be modulated by different chemical inhibitors. nih.gov

Molecular Interaction Dynamics and Binding Affinities

Understanding how a compound binds to its target at a molecular level is crucial for rational drug design. This involves studying the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

Molecular docking studies on various sulfonamide inhibitors of carbonic anhydrase have provided insights into their binding modes. nih.govnih.govacs.org The sulfonamide group typically coordinates with the zinc ion in the active site of the enzyme, while other parts of the molecule form interactions with surrounding amino acid residues. nih.gov

For histamine H3 receptor ligands, the imidazole ring is a key recognition element, often forming hydrogen bonds with specific residues in the receptor's binding pocket. nih.gov The substituent at the 4-position of the imidazole ring explores a lipophilic pocket, and its size and shape can significantly influence the binding affinity. nih.gov

While no specific binding affinity data or molecular docking studies for this compound with its potential targets are currently available in the literature, such studies would be invaluable in elucidating its precise mechanism of action and guiding the design of more potent and selective analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features for Biological Activity

The imidazole-sulfonamide scaffold is recognized as a significant pharmacophore in medicinal chemistry, contributing to a wide array of biological activities. researchgate.net The key features responsible for these activities often involve a combination of hydrogen bonding capabilities, aromatic interactions, and a specific spatial arrangement of functional groups.

The Sulfonamide Moiety (-SO₂NH₂): This group is a critical pharmacophoric element. The nitrogen atom and the two oxygen atoms are potent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This allows for strong and specific interactions with amino acid residues in the active sites of enzymes and receptors.

The Imidazole (B134444) Ring: This five-membered heterocyclic ring is aromatic and contains two nitrogen atoms. chemijournal.com One nitrogen atom is typically basic (pyrrole-type) and can be protonated, while the other is non-basic (pyridine-type). This duality allows the ring to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking with aromatic amino acid residues of a biological target. The specific substitution pattern on the imidazole ring is crucial for defining its role in target binding.

The N-methyl Group on the Imidazole Ring: The presence of a methyl group at the N1 position of the imidazole ring, as seen in N,1-dimethyl-1H-imidazole-4-sulfonamide, prevents this nitrogen from acting as a hydrogen bond donor. This modification can significantly influence the molecule's binding mode and solubility compared to an unsubstituted imidazole.

The N,N-dimethylsulfonamide Group: The dimethyl substitution on the sulfonamide nitrogen removes the hydrogen bond donating capacity of this group. This alteration can impact the binding affinity and selectivity of the compound for its target, as well as modify its physicochemical properties such as lipophilicity and metabolic stability.

In studies on broader classes of sulfonamides, the acidic nature of the sulfonamide proton is often key to their mechanism, for example, in mimicking the p-aminobenzoic acid (PABA) structure to inhibit dihydropteroate (B1496061) synthase in bacteria. The substitution on the sulfonamide nitrogen, as in the case of this compound, would alter this property significantly.

Impact of Substituent Modifications on Target Engagement and Potency

The potency and selectivity of imidazole-sulfonamide derivatives can be finely tuned by altering the substituents on both the imidazole ring and the sulfonamide nitrogen.

Substituents on the Imidazole Ring: The nature, size, and electronic properties of substituents on the carbon atoms of the imidazole ring can drastically affect biological activity. For instance, in a series of novel imidazole and benzimidazole (B57391) sulfonamides synthesized for antibacterial evaluation, the presence of electron-withdrawing groups (like a nitro group) on an associated aromatic ring was found to enhance antibacterial activity. nih.gov While this compound itself does not have such a group, this finding highlights the sensitivity of the scaffold to electronic modifications.

Substituents on the Sulfonamide Nitrogen: Modifications at this position have historically been a cornerstone of sulfonamide drug development. In the case of this compound, the two methyl groups are small and non-polar. Replacing these with larger, more complex, or polar groups would be expected to have a profound impact on target engagement. For example, introducing groups capable of forming additional hydrogen bonds or hydrophobic interactions could enhance potency, provided they fit within the target's binding pocket.

The table below illustrates how hypothetical modifications to the core structure of this compound could influence its properties, based on general medicinal chemistry principles.

| Modification | Position | Potential Impact on Activity/Properties |

| Replacement of N,N-dimethyl with N-H | Sulfonamide Nitrogen | Increases hydrogen bond donating potential; may alter acidity and solubility. |

| Replacement of N-methyl with N-H | Imidazole Ring (N1) | Introduces a hydrogen bond donor; may alter tautomeric forms and binding interactions. |

| Addition of a halogen (e.g., Cl, F) | Imidazole Ring (C2, C5) | Increases lipophilicity; can introduce halogen bonding interactions; may alter electronic properties. |

| Addition of a larger alkyl or aryl group | Sulfonamide Nitrogen | Increases lipophilicity; can introduce van der Waals or aromatic interactions. |

Conformational Analysis and its Correlation with Activity

The three-dimensional shape (conformation) of a molecule is paramount for its ability to bind to a biological target. The rotational freedom around the single bonds in this compound allows it to adopt various conformations.

Rotation around the Imidazole-Sulfur Bond: The orientation of the sulfonamide group relative to the imidazole ring is a key conformational parameter. The preferred dihedral angle will be influenced by steric hindrance from the N-methyl group on the imidazole and the substituents on the sulfur atom. This orientation will determine the spatial positioning of the hydrogen bond acceptors (sulfonyl oxygens) and the rest of the molecule.

Preclinical Pharmacological Investigations of N,1 Dimethyl 1h Imidazole 4 Sulfonamide Derivatives

In Vitro Efficacy Studies

The fusion of imidazole (B134444) and sulfonamide moieties has produced derivatives with notable activity in cell-based assays, particularly against cancer cell lines and microbial pathogens.

Antiproliferative Activity: A number of studies have demonstrated the potential of imidazole-sulfonamide derivatives as anticancer agents. For instance, a series of 2-(isoxazol-3-yl)-1H-imidazole sulfonamide derivatives were tested for their anticancer activity against four human cancer cell lines: MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian). researchgate.netresearchgate.net Several compounds in this series, including 4b, 4c, 4d, 4e, 4g, 4h, and 4i, exhibited more potent anticancer activity against these cell lines than the standard etoposide. researchgate.net Another study highlighted pyrimidine- and thiazole-based imidazole sulfonamides as highly potent antitumor agents against MCF-7 and B16-F10 (mouse melanoma) cell lines, with IC50 values of 6.5 nM and 150 nM, respectively. ekb.eg

Furthermore, compounds developed as inhibitors of Activin Receptor-Like Kinase 5 (ALK5) were assessed for toxicity in A549 lung cancer cells. The lead compounds 13b and 15a showed no toxicity up to the maximum tested concentration of 50 μM and were effective in inhibiting cancer cell motility. science.gov

Antiviral and Antimicrobial Activity: The N,1-dimethyl-1H-imidazole-4-sulfonamide scaffold has been utilized as a building block for creating potent antiviral agents. A patent for HIV-integrase inhibitors describes using 1-methyl-1H-imidazole-4-sulfonyl chloride to synthesize derivatives tested for antiviral activity. acs.org These compounds were evaluated in assays using MT-2 and MT-4 cells infected with HIV-IIIb. acs.org Subsequent research on novel HIV-1 integrase inhibitors confirmed that derivatives could inhibit viral replication with EC50 values in the micromolar range, providing strong evidence that they target HIV-1 integrase within infected cells. acs.org

In the realm of antibacterial research, novel imidazole and benzimidazole (B57391) sulfonamides have demonstrated promising activity against a panel of six Gram-positive and four Gram-negative bacteria in microbroth dilution assays. nih.gov

Interactive Table: Antiproliferative Activity of Imidazole Sulfonamide Derivatives This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for various derivatives against selected cancer cell lines.

| Derivative Class | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrimidine-based Imidazole Sulfonamide | MCF-7 (Breast) | 6.5 nM | ekb.eg |

| Thiazole-based Imidazole Sulfonamide | B16-F10 (Melanoma) | 150 nM | ekb.eg |

| Phenyl-imidazole sulfonamide (ISCK03) | 501mel (Melanoma) | Not specified | science.govscience.gov |

| 2-(isoxazol-3-yl)-1H-imidazole sulfonamides | A549, MCF-7, etc. | Potent | researchgate.netresearchgate.net |

| Imidazole-based ALK5 Inhibitors (13b, 15a) | A549 (Lung) | Non-toxic at 50 µM | science.gov |

Derivatives of this compound have been specifically designed and evaluated as inhibitors of key enzymes implicated in disease, demonstrating potent and selective activity.

Kinase Inhibition (ALK5 and c-Kit): A significant area of investigation has been the development of these derivatives as inhibitors of TGF-β type I receptor kinase, also known as ALK5, a critical mediator in cancer progression. acs.org Four series of sulfonamide derivatives containing an imidazole ring were synthesized and evaluated for their ALK5 inhibitory activity. science.gov Compounds 13b and 15a emerged as the most potent, with IC₅₀ values of 0.130 μM, comparable to the positive control LY-2157299. science.gov The research highlighted that placing the sulfonamide group at the 2-position of the imidazole ring was crucial for enhancing ALK5 inhibitory activity. science.gov In a separate study, the imidazole-based ALK5 inhibitor IN-1130 was also identified as an effective agent. acs.org

Additionally, phenyl-imidazole sulfonamide derivatives have been identified as potent inhibitors of the c-kit receptor tyrosine kinase. science.govscience.gov One such derivative, [4-t-butylphenyl]-N-(4-imidazol-1-yl phenyl)sulfonamide (ISCK03) , was shown to inhibit stem-cell factor (SCF)-induced c-kit phosphorylation in a dose-dependent manner in 501mel human melanoma cells. science.govscience.gov

HIV-1 Integrase Inhibition: The scaffold has proven to be a valuable starting point for developing inhibitors of HIV-1 integrase, an essential enzyme for viral replication. A patent application detailed the synthesis of such inhibitors using an this compound precursor. acs.org Further academic studies have elaborated on this, with one identifying novel inhibitors through high-throughput screening. acs.org The most active compounds from this work, 22 and 27 , inhibited the catalytic activity of integrase in vitro with IC₅₀ values of 45 μM and 17 μM, respectively. acs.org The close correlation between these enzyme inhibition values and their antiviral cell-based activity (EC₅₀) strongly supports that these compounds act by targeting HIV-1 integrase. acs.orgnih.gov

Interactive Table: Enzyme Inhibition by Imidazole Sulfonamide Derivatives This table presents the half-maximal inhibitory concentration (IC₅₀) of derivatives against specific enzyme targets.

| Compound/Class | Enzyme Target | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 13b | ALK5 Kinase | 0.130 µM | science.gov |

| Compound 15a | ALK5 Kinase | 0.130 µM | science.gov |

| ISCK03 | c-Kit Kinase | Not specified | science.govscience.gov |

| Compound 22 | HIV-1 Integrase | 45 µM | acs.org |

| Compound 27 | HIV-1 Integrase | 17 µM | acs.org |

In Vivo Efficacy Studies in Animal Models

While in vivo data for this specific chemical subclass is less common than in vitro results, studies on closely related analogs have demonstrated significant efficacy in animal models of cancer, validating the therapeutic potential of the imidazole-sulfonamide scaffold.

The primary in vivo evidence for this class of compounds comes from oncology models.

Cancer: The imidazole-based ALK5 inhibitor IN-1130 was shown to effectively prevent tumor progression in a mouse model of prostate cancer. acs.org In another study, a sulfonamide agent known as KCN1 demonstrated in vivo anticancer efficacy in mice bearing human pancreatic cancer tumor xenografts (Panc-1 or Mia Paca-2). researchgate.netresearchgate.net Furthermore, a phenyl-imidazole sulfonamide derivative, ISCK03 , was evaluated for its in vivo potency. science.govscience.gov When orally administered to C57BL/6 mice, it produced a clear biological effect linked to its mechanism of action. science.govscience.gov An imidazole-containing tubulin assembly inhibitor, compound 11 , resulted in 90.6% tumor growth inhibition in an A375 melanoma xenograft model in nude mice. nih.gov

Currently, there is a lack of published in vivo efficacy data for this compound derivatives in animal models of inflammation or CNS disorders.

Successful in vivo studies have also provided evidence of target engagement and modulation of downstream biomarkers in animal systems.

The study of the c-kit inhibitor ISCK03 in mice not only showed a physiological effect (dose-dependent depigmentation of newly regrown hair) but also linked this to its target. science.govscience.gov The observed effect is consistent with the inhibition of c-kit, which is crucial for melanocyte function. science.govscience.gov The study further noted that ISCK03 inhibited the phosphorylation of p44/42 ERK mitogen-activated protein kinase (MAPK), a key downstream signaling molecule of the c-kit pathway. science.govscience.gov

Similarly, studies on ALK5 inhibitors have demonstrated clear biomarker modulation. Treatment with these compounds effectively blocks the TGF-β signaling pathway, which can be measured by the inhibition of pSMAD2 expression in treated cells and tissues. acs.orggoogle.com In the preclinical evaluation of the anticancer agent KCN1, pharmacokinetic studies confirmed that the compound could be detected in all tissues examined, confirming systemic exposure and availability to engage its target in vivo. researchgate.netresearchgate.net

Preclinical Pharmacokinetic Pk and Biotransformation Studies

In Silico Prediction of ADME Properties

In the early stages of drug development, computational or in silico models are valuable tools for predicting the ADME properties of novel compounds. These predictive models help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental evaluation. For compounds structurally related to N,1-dimethyl-1H-imidazole-4-sulfonamide, such as other sulfonamide and benzimidazole (B57391) derivatives, in silico tools are routinely used to estimate key parameters. These parameters often include predictions of physicochemical properties, pharmacokinetics, and drug-likeness. nih.govrsc.org The goal of these early computational screenings is to identify promising candidates and reduce the likelihood of late-stage drug failures due to poor ADME characteristics. nih.gov

In Vitro ADME Evaluation

In vitro ADME assays provide experimental data on a compound's properties, offering a more concrete understanding than in silico predictions alone. These assays are crucial for assessing a compound's potential for oral bioavailability and its susceptibility to metabolic breakdown.

Permeability and Solubility Assessments

Metabolic Stability in Microsomal and Hepatocyte Systems

The metabolic stability of a compound is a key factor influencing its half-life and clearance in the body. This is commonly evaluated using subcellular fractions, such as human liver microsomes (HLM), and intact cells, like human hepatocytes (HH). nih.gov HLM contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.gov Hepatocytes, being the gold standard, provide a more complete picture as they contain a full complement of metabolic enzymes and transport proteins. nih.gov

Studies on similar imidazole-containing compounds have shown that metabolism can occur on the imidazole (B134444) ring, often through oxidation. mdpi.com For sulfonamides, metabolic pathways can include hydroxylation. nih.gov The general process for determining metabolic stability involves incubating the compound with microsomes or hepatocytes and monitoring its disappearance over time.

In Vivo Pharmacokinetics in Animal Models

In vivo studies in animal models are essential for understanding the complete ADME profile of a drug candidate in a living system. These studies provide data on the concentration of the drug in the body over time and how it is eliminated.

Absorption and Distribution Profiles

Following administration to an animal model, the absorption and distribution of a compound like this compound would be determined by measuring its concentration in plasma and various tissues at different time points. This data helps to calculate key pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Metabolic Pathways and Metabolite Identification

Identifying the metabolic pathways and the resulting metabolites is crucial for understanding a drug's clearance mechanisms. For sulfonamide and imidazole-containing drugs, common metabolic transformations include oxidation, hydroxylation, and potentially the cleavage of the imidazole ring. mdpi.comsymc.edu.cn The identification of metabolites is typically carried out by analyzing biological samples (e.g., plasma, urine, feces) from animal studies using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS). symc.edu.cn This allows for the structural elucidation of the metabolites formed. For instance, studies on other imidazole-containing drugs have identified metabolites resulting from hydroxylation of the benzene (B151609) ring and oxidation within the imidazole moiety. mdpi.com

Computational and Theoretical Approaches in the Study of N,1 Dimethyl 1h Imidazole 4 Sulfonamide

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand, such as N,1-dimethyl-1H-imidazole-4-sulfonamide, with a protein target. These methods are instrumental in the early stages of drug discovery for identifying potential biological targets and understanding the mechanism of action.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For sulfonamide derivatives, molecular docking studies have been crucial in identifying key interactions with the active sites of various enzymes. semanticscholar.orgnih.gov For instance, studies on related sulfonamides have shown that the sulfonamide group often forms critical hydrogen bonds with amino acid residues in the target's binding pocket, while the imidazole (B134444) ring can engage in pi-stacking or other non-covalent interactions. researchgate.netarabjchem.org In the context of this compound, docking studies would be employed to screen a library of potential protein targets to hypothesize its biological activity. The binding energy, a key output of docking simulations, provides an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to provide a more dynamic and realistic model of the ligand-protein complex. ajchem-a.com These simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking. An MD simulation of this compound complexed with a potential target would reveal the flexibility of the ligand in the binding site and the conformational changes in the protein upon binding. This can help to refine the understanding of the interaction and confirm the stability of the docked conformation. ajchem-a.com

Table 1: Illustrative Molecular Docking and Dynamics Simulation Parameters

| Parameter | Description | Typical Value/Software |

| Docking Software | Program used to perform the molecular docking. | AutoDock, Glide, GOLD |

| Target Protein | PDB ID of the protein structure used for docking. | e.g., 4YGF (Carbonic Anhydrase) researchgate.net |

| Binding Energy | Calculated affinity of the ligand for the target. | Reported in kcal/mol |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, etc. | e.g., Hydrogen bond with HIS 146 ajchem-a.com |

| MD Simulation Software | Program used for molecular dynamics simulations. | GROMACS, AMBER, NAMD |

| Simulation Time | Duration of the simulation. | 100 ns or more |

| RMSD | Root Mean Square Deviation to assess stability. | Typically < 3 Å for stable complexes |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. For this compound, these calculations can elucidate its fundamental chemical characteristics.

These methods can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.

The electrostatic potential map can identify the electron-rich and electron-poor regions of this compound, which is crucial for predicting how it will interact with other molecules, including biological targets. For example, the nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfonamide group are expected to be electron-rich regions, capable of acting as hydrogen bond acceptors.

Table 2: Illustrative Quantum Chemical Calculation Outputs for a Sulfonamide Derivative

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 6.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity. | 4.5 Debye |

| Mulliken Charges | Partial charges on individual atoms. | Varies per atom |

In Silico Screening and Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. arabjchem.orgresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual Screening: If a biological target for this compound is hypothesized or identified, virtual screening can be used to test it against a database of known protein structures. Conversely, if the compound shows interesting biological activity, its structure can be used as a query to search for other similar molecules in a chemical library that might have improved properties.

Library Design: this compound can serve as a scaffold for the design of a combinatorial library of related compounds. nih.gov By systematically modifying different parts of the molecule (e.g., by adding various substituents to the imidazole ring or the sulfonamide group), a diverse library of analogs can be generated in silico. These virtual compounds can then be screened for their predicted binding affinity to a target, helping to prioritize which derivatives to synthesize and test experimentally.

Predictive Modeling of Pharmacological and Toxicological Properties

Computational models can be used to predict the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological properties of a compound before it is synthesized. These predictions are crucial for early-stage drug development to identify candidates with a higher probability of success in clinical trials. nih.govnih.gov

ADMET Prediction: For this compound, various in silico tools can predict properties such as its solubility, cell permeability, potential to be a substrate or inhibitor of cytochrome P450 enzymes (which are important for drug metabolism), and potential for hERG channel inhibition (a key indicator of cardiotoxicity). These models are typically based on Quantitative Structure-Activity Relationships (QSAR) or machine learning algorithms trained on large datasets of experimental data.

Table 3: Illustrative Predicted ADMET Properties for a Sulfonamide Derivative

| Property | Prediction | Implication |

| LogP | < 5 | Good oral bioavailability nih.gov |

| TPSA | < 140 Ų | Good cell permeability nih.gov |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity |

Analytical Methodologies for N,1 Dimethyl 1h Imidazole 4 Sulfonamide Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed characterization of N,1-dimethyl-1H-imidazole-4-sulfonamide, providing insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the precise connectivity of atoms within a molecule. For this compound, ¹H NMR spectroscopy provides characteristic signals for the protons in the molecule. A patent describing the synthesis of related compounds provides ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. chemicalbook.com The reported chemical shifts (δ) are 7.51 (1H, s), 7.49 (1H, s), 4.71 (1H, s), 3.77 (3H, s), and 2.70 (3H, m) ppm. chemicalbook.com These signals correspond to the protons on the imidazole (B134444) ring and the two methyl groups.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. While a specific experimental IR spectrum for this compound was not found in the available literature, the spectrum of its isomer, N,N-dimethyl-1H-imidazole-1-sulfonamide, has been recorded. nih.gov For this compound, one would expect to observe characteristic absorption bands for the S=O stretching of the sulfonamide group, C-N stretching, C-H stretching of the methyl groups and the imidazole ring, and the vibrational modes of the imidazole ring itself.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Although a specific experimental mass spectrum for this compound is not available in the searched results, the molecular formula C₅H₉N₃O₂S gives a calculated molecular weight of approximately 175.21 g/mol . smolecule.comcymitquimica.com High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the molecule with high accuracy. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the loss of SO₂, methyl groups, and cleavage of the imidazole ring, providing structural confirmation. For comparison, the NIST WebBook contains mass spectral data for 1-methylimidazole, a structural component of the target molecule. nist.gov

Below is a table summarizing the available and expected spectroscopic data for this compound.

| Technique | Data Type | Observed/Expected Values for this compound |

| ¹H NMR | Chemical Shifts (δ) | 7.51 (s), 7.49 (s), 4.71 (s), 3.77 (s), 2.70 (m) ppm (in CDCl₃) chemicalbook.com |

| ¹³C NMR | Chemical Shifts (δ) | Data not available. Expected signals for imidazole ring carbons and methyl carbons. |

| IR | Vibrational Frequencies (cm⁻¹) | Data not available. Expected bands for S=O, C-N, C-H, and imidazole ring vibrations. |

| Mass Spec | Molecular Ion (m/z) | Data not available. Calculated molecular weight is 175.21 g/mol . smolecule.comcymitquimica.com |

Chromatographic Separation and Quantification (e.g., HPLC, GC-MS, UPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like sulfonamides. While a specific HPLC method for this compound has not been detailed in the searched literature, methods for other imidazole-containing compounds are well-established. sielc.com A typical reversed-phase HPLC method would likely employ a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. A patent for detecting the related substance imidazole in a starting material for dabigatran (B194492) etexilate mesylate utilized an amide-bonded silica (B1680970) gel chromatographic column with an acetonitrile-water mobile phase. bldpharm.com Detection is commonly achieved using a UV detector, as the imidazole ring exhibits UV absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a relatively high molecular weight, it may require derivatization to increase its volatility for GC analysis. However, methods for the GC-MS analysis of other imidazole derivatives have been developed, sometimes involving derivatization to improve chromatographic behavior.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. A UPLC method for this compound would likely be based on a similar principle to an HPLC method but would use columns with smaller particle sizes (sub-2 µm) and higher pressures, resulting in much faster analysis times and improved peak separation. Commercial suppliers of this compound suggest that UPLC data may be available.

The table below outlines potential chromatographic conditions for the analysis of this compound, based on general principles and methods for related compounds.

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method |

| HPLC | Reversed-phase (e.g., C8, C18), Amide | Acetonitrile/Water or Methanol/Water with buffer | UV |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry (EI) |

| UPLC | Sub-2 µm reversed-phase | Acetonitrile/Water or Methanol/Water | UV, MS |

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of its crystal structure would require the growth of single crystals of sufficient quality. If such crystals were obtained, X-ray diffraction analysis would provide invaluable and unambiguous structural information, confirming the connectivity established by NMR and revealing the molecule's solid-state conformation and packing arrangement. Studies on other substituted imidazole derivatives have demonstrated the utility of this technique in confirming molecular structures and understanding intermolecular forces.

Intellectual Property and Patent Landscape Analysis

Current Patent Status and Exclusivity

As of the latest searches of major patent databases, there appear to be no patents that specifically claim the exact chemical structure of N,1-dimethyl-1H-imidazole-4-sulfonamide as a distinct invention. However, this does not definitively mean the compound is free from all patent restrictions. The patent landscape for related structures is dense, with numerous patents claiming broad Markush structures that could potentially encompass this specific compound.

A Markush structure is a type of chemical formula in a patent claim that describes a group of related chemical compounds. nih.gov These claims define a core structure and then specify various possible substituents at different positions. For instance, a patent might claim a broad class of "imidazole-4-sulfonamide derivatives" with a variable group at the N1 position of the imidazole (B134444) ring and on the sulfonamide nitrogen. If "methyl" is listed as a possible substituent at both these positions, then this compound would fall within the scope of that patent's claims.

The imidazole core is a key feature in many therapeutic agents due to its ability to engage in various biological interactions. nih.gov Consequently, it is a frequent component of patented compounds for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govgoogle.comgoogle.com Similarly, the sulfonamide group is a well-established pharmacophore found in numerous antibacterial, anti-inflammatory, and diuretic drugs. fr.com

Patenting Strategies for this compound Derivatives

Should this compound be identified as a lead compound in a research and development program, several strategies could be employed to secure patent protection for its derivatives. These strategies generally focus on creating novel and non-obvious variations of the lead compound that exhibit improved properties.

Key patenting strategies would likely revolve around modifications at several positions on the imidazole ring and the sulfonamide group to generate new chemical entities with enhanced biological activity, selectivity, or improved pharmacokinetic profiles.

Table 1: Potential Patenting Strategies for this compound Derivatives

| Strategy | Description | Potential Advantages |

| Modification of the N1-Substituent | Replacing the N1-methyl group with a variety of other alkyl, aryl, or heterocyclic groups. | May alter solubility, metabolic stability, and target-binding affinity. |

| Derivatization of the Sulfonamide Moiety | Substituting the N-methyl group of the sulfonamide with different alkyl, aryl, or functionalized groups. | Can modulate the compound's electronic properties, acidity, and ability to form hydrogen bonds. |

| Substitution on the Imidazole Ring | Introducing substituents at the C2 and C5 positions of the imidazole ring. | Could provide additional points of interaction with a biological target and improve potency or selectivity. |

| Prodrug Formulation | Converting the parent compound into a prodrug that is metabolized in vivo to release the active molecule. | May enhance oral bioavailability, reduce side effects, or target specific tissues. |

| New Therapeutic Uses | Discovering and claiming a new and non-obvious therapeutic application for the compound or its derivatives. | Provides a method-of-use patent, which can be valuable even if the compound itself is not novel. |

| Combination Therapies | Patenting the use of the compound in combination with other known therapeutic agents. | Can offer synergistic effects and provide a new avenue for patent protection. |

A successful patenting strategy would need to demonstrate that the new derivatives are not only novel but also possess an "inventive step" (i.e., are not obvious to someone skilled in the art) and have a specific, substantial, and credible utility.

Freedom-to-Operate Analysis for Academic Research

For academic researchers, determining the freedom to operate (FTO) is a critical step before commencing research on a compound like this compound, especially if there is any potential for future commercialization. An FTO analysis aims to ascertain whether the proposed research activities would infringe on the intellectual property rights of others. google.com

In the United States, the scope of the "research exemption" from patent infringement is very narrow. ipwatchdog.comnih.gov The common law research exemption only protects activities conducted "for amusement, to satisfy idle curiosity, or for strictly philosophical inquiry." ipwatchdog.com Research with any commercial implications, including work that could lead to a new product or is part of a university's broader research goals, generally does not fall under this exemption. ipwatchdog.com

A statutory "safe harbor" exists under the Hatch-Waxman Act, but this primarily applies to activities "solely for uses reasonably related to the development and submission of information under a Federal law which regulates the manufacture, use, or sale of drugs." ipwatchdog.com This safe harbor is generally intended for generic drug development and may not cover all aspects of early-stage academic research, particularly research on tools or methods that are not themselves subject to FDA approval. fr.comfr.com

Given these limitations, academic researchers should consider the following steps when assessing their freedom to operate:

Table 2: Freedom-to-Operate Checklist for Academic Research

| Step | Action | Rationale |

| 1. Preliminary Patent Search | Conduct searches on publicly available patent databases (e.g., Google Patents, WIPO's PATENTSCOPE, USPTO) using the compound's name, structure, and related keywords. scienceopen.com | To identify any patents that explicitly claim the compound or closely related structures. |

| 2. Analyze Potential Markush Claims | Review the claims of patents in the relevant chemical space to see if a broad Markush structure could encompass the compound. | To assess the risk of infringement even if the specific compound is not named. |

| 3. Document Research Purpose | Clearly define and document the objectives of the research project. | To have a clear record of the research intent, which may be relevant in determining if it falls under any exemptions. |

| 4. Consider Material Transfer Agreements (MTAs) | If obtaining the compound from an external source, carefully review the terms of the MTA for any restrictions on use or intellectual property rights. | MTAs often contain clauses that dictate how the material can be used and who owns any resulting inventions. |

| 5. Consult with the University's Technology Transfer Office (TTO) | Engage with the TTO to discuss the research plans and the results of the preliminary patent search. | TTOs have expertise in intellectual property matters and can provide guidance on FTO and potential commercialization pathways. |

| 6. Seek a Formal FTO Opinion (if necessary) | For projects with significant commercial potential or high risk of infringement, the TTO may recommend obtaining a formal FTO opinion from a patent attorney. | A formal opinion provides a legal assessment of the infringement risk. mdpi.com |

Strategic Research Directions and Future Perspectives for N,1 Dimethyl 1h Imidazole 4 Sulfonamide

Exploration of Novel Bioactive Analogues and Structural Scaffolds

The N,1-dimethyl-1H-imidazole-4-sulfonamide core is a versatile starting point for developing new therapeutic agents. cymitquimica.com The inherent properties of the imidazole (B134444) ring and the sulfonamide group are known to contribute to a wide range of biological activities. smolecule.comnih.gov Future research will focus on systematically modifying this scaffold to explore new chemical space and optimize biological activity through structure-activity relationship (SAR) studies. nih.gov

Key strategies for generating novel analogues include:

Modification of the Imidazole Ring: Introducing various substituents onto the carbon atoms of the imidazole ring can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity to biological targets.

Alteration of the Sulfonamide Group: The N,N-dimethyl substitution on the sulfonamide is a critical feature. nih.gov Exploring mono-substituted or cyclic amine variants can modulate the compound's polarity, solubility, and hydrogen bonding capacity.

Scaffold Hopping: Replacing the imidazole core with other five-membered heterocyclic rings, such as pyrazole (B372694), can lead to the discovery of entirely new classes of compounds with potentially different or improved pharmacological profiles. nih.gov For instance, pyrazole-4-sulfonamide derivatives have been synthesized and investigated for their antiproliferative activities. nih.gov

Synthesis of Hybrid Molecules: Combining the imidazole-sulfonamide scaffold with other known pharmacophores can result in hybrid molecules with dual or synergistic activities.

The synthesis of these new analogues can be achieved through established and innovative chemical methods. smolecule.comrsc.org For example, the sulfonylation of substituted imidazoles or pyrazoles is a common strategy. nih.gov One-pot synthesis methods and microwave-assisted reactions can accelerate the discovery process. rsc.orgtandfonline.com The goal is to create libraries of diverse compounds for high-throughput screening against a wide array of biological targets, including enzymes and receptors implicated in various diseases. semanticscholar.org

Table 1: Examples of Related Structural Scaffolds and Analogues

| Compound/Scaffold Name | Key Structural Feature | Potential Significance / Application Area | Reference |

| Pyrazole-4-sulfonamide Derivatives | Replacement of the imidazole ring with a pyrazole ring. | Investigated for antiproliferative and anticancer activities. | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamides | An oxadiazole-based scaffold, distinct from imidazole but also a heterocyclic amide. | Shown to have potent antimicrobial activity, particularly against MRSA. | nih.gov |

| Imidazole-linked Heterocycles | Imidazole ring linked to other heterocyclic systems like benzo[b]thiophene. | Explored as ligands for imidazoline (B1206853) I2 receptors with potential in neurodegenerative diseases like Alzheimer's. | nih.gov |

| 5-(Dimethylamino)naphthalene-1-sulfonamide (Dansyl) Derivatives | A naphthalene-based sulfonamide scaffold. | Used to synthesize potential anticancer therapeutics. | semanticscholar.org |

| 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide | An analogue of the parent compound with a formyl group on the imidazole ring. | Serves as a reactive intermediate for further chemical modifications. | sigmaaldrich.com |

Integration of Omics Data for Mechanistic Elucidation

A significant challenge in drug discovery is pinpointing the precise molecular mechanism of action of a bioactive compound. While this compound and its analogues may show promise in initial screenings, understanding how they exert their effects at a cellular and systemic level is crucial for further development. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this.

By treating cells or preclinical models with the compound, researchers can generate vast datasets detailing its impact on global biological processes:

Transcriptomics (RNA-Seq): This technique can reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being modulated.

Proteomics: Global proteomic analyses can identify direct protein binding partners of the compound or downstream changes in protein expression and post-translational modifications. nih.gov This is critical for target identification and validation. For example, studies on other heterocyclic antibiotics have used proteomics to identify that the compound inhibits lipoteichoic acid (LTA) biosynthesis by directly binding to the PgcA enzyme in S. aureus. nih.gov

Metabolomics: This approach analyzes the global changes in small-molecule metabolites, offering a functional readout of the cellular state and identifying metabolic pathways affected by the compound.

Analyzing these large datasets requires sophisticated bioinformatic tools. Cross-referencing the findings from different omics platforms can build a comprehensive picture of the compound's mechanism, identify potential off-target effects, and discover biomarkers that could predict treatment response in future clinical applications.

Application in Advanced Preclinical Models and Translational Research

Once a lead compound from the this compound family demonstrates promising in vitro activity and a well-defined mechanism, the next critical step is to evaluate its efficacy and properties in more complex biological systems that better mimic human disease. This involves moving beyond simple cell cultures to advanced preclinical models.

The application of these compounds in translational research would involve:

In Vivo Disease Models: Testing the therapeutic potential of lead analogues in established animal models is essential. For instance, if an analogue shows potent antimicrobial activity in vitro, its efficacy would need to be confirmed in models such as a mouse skin infection model for MRSA. nih.gov Similarly, for compounds designed for neurodegenerative diseases, evaluation in models like the 5xFAD mouse model for Alzheimer's disease is a crucial step to assess effects on cognitive impairment and neuroinflammation. nih.gov

Organoid and 3D Cell Cultures: These models more accurately represent the three-dimensional architecture and cellular heterogeneity of human tissues compared to traditional 2D cell cultures. Testing compounds on patient-derived organoids could provide more predictive data on efficacy and response.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In preclinical models, it is vital to study the absorption, distribution, metabolism, and excretion (ADME) of the compound. These PK/PD studies determine how the drug is processed by the body and how it interacts with its target over time, which is fundamental for planning future human trials.

Successful outcomes in these advanced preclinical models provide the strong evidence base required to justify moving a compound into the clinical development pipeline, bridging the gap between laboratory discovery and patient application.

Emerging Methodologies in this compound Research (e.g., AI/Machine Learning in Drug Discovery)

The process of discovering and optimizing new drugs from a scaffold like this compound can be significantly accelerated by leveraging emerging computational methodologies, particularly artificial intelligence (AI) and machine learning (ML). nih.gov These technologies are transforming drug discovery by enabling researchers to make more accurate predictions and analyze complex data more efficiently. nih.gov

Key applications in the context of this compound research include:

Predictive Modeling and Virtual Screening: AI/ML algorithms can be trained on existing data from known imidazole and sulfonamide compounds to build models that predict the biological activity of new, yet-to-be-synthesized analogues. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the imidazole-sulfonamide scaffold, optimized for desired properties like high target affinity and low predicted toxicity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. In silico models, including quantum computational analysis and ML, can provide early predictions of these properties, helping to identify and eliminate candidates with unfavorable profiles before they enter costly experimental testing. tandfonline.com

Molecular Docking and Dynamics Simulations: Computational techniques like molecular docking can predict how a compound will bind to the three-dimensional structure of a protein target. tandfonline.com Molecular dynamics simulations can then be used to study the stability of this binding over time, providing deep insights into the molecular interactions that drive biological activity. tandfonline.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N,1-dimethyl-1H-imidazole-4-sulfonamide?

The synthesis typically involves sulfonylation of 1-methylimidazole derivatives. A common precursor, 1-methyl-1H-imidazole-4-sulfonyl chloride , is synthesized via reaction of 1-methylimidazole with chlorosulfonic acid under controlled temperature (0–5°C) in an inert atmosphere to minimize side reactions . Subsequent reaction with dimethylamine or its derivatives under basic conditions (e.g., triethylamine in anhydrous THF) yields the target sulfonamide. Purification often employs recrystallization or column chromatography .

Q. Key parameters to optimize :

- Temperature control during sulfonylation to avoid decomposition.

- Stoichiometry of dimethylamine to ensure complete substitution.

- Solvent choice (e.g., THF vs. DCM) to improve yield .

Q. What analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify methyl group positions and sulfonamide connectivity. For example, the methyl groups on the imidazole ring and sulfonamide nitrogen show distinct shifts in H NMR (e.g., δ 3.81 ppm for imidazole-CH and δ 3.89 ppm for N-CH in related compounds) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond angles and spatial arrangement .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H] at m/z 358.2) validate molecular weight .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?

Methodology :

Derivatization : Introduce substituents at the imidazole C2/C5 positions or modify the sulfonamide group (e.g., alkylation, fluorination) to probe electronic and steric effects .

In vitro assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) or cancer cell lines, correlating activity with structural features. For example, bulky substituents may enhance binding affinity in hydrophobic pockets .

Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets, guiding rational design .

Case study : Aryl sulfonamides with para-methyl groups showed 10-fold higher inhibitory activity against tumor cells compared to unsubstituted analogs, highlighting the role of hydrophobic interactions .

Q. How can contradictions in reported biological activity data for sulfonamide derivatives be resolved?

Common sources of discrepancies :

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., CA-II vs. CA-IX) .

- Impurity profiles : Byproducts from incomplete sulfonylation (e.g., residual sulfonyl chloride) may skew results .

Q. Resolution strategies :

- Standardize assay protocols (e.g., IC measurements under identical pH and temperature).

- Validate compound purity via HPLC (>95% purity threshold) before biological testing .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?

In silico tools :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide group’s electron-withdrawing nature lowers HOMO energy, reducing oxidation susceptibility .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous media to assess hydrolytic stability. Polar solvents (e.g., water) may accelerate degradation via sulfonamide bond cleavage .

Validation : Compare computed degradation pathways with experimental LC-MS data .

Q. What strategies mitigate toxicity concerns during in vivo studies of sulfonamide-based compounds?

Approaches :

- Metabolic profiling : Use liver microsomes to identify reactive metabolites (e.g., hydroxylated derivatives) that may cause hepatotoxicity .

- Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to reduce off-target effects .

Example : Cyazofamid, a related sulfonamide fungicide, showed reduced toxicity via selective activation in target organisms .

Q. How can spectroscopic methods detect degradation products of this compound under varying pH conditions?

Protocol :

Forced degradation studies : Expose the compound to acidic (HCl, pH 2), neutral (water), and basic (NaOH, pH 10) conditions at 40°C for 24 hours.

LC-MS/MS analysis : Monitor degradation products like imidazole-4-sulfonic acid (observed at m/z 163.1) or dimethylamine adducts .

Kinetic modeling : Determine degradation rate constants (e.g., pseudo-first-order) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.